molecular formula C13H20N4O4 B13422255 7-(2',2'-Diethoxyethyl)theophylline

7-(2',2'-Diethoxyethyl)theophylline

Cat. No.: B13422255
M. Wt: 296.32 g/mol
InChI Key: HSXVBAOJYPSPGI-UHFFFAOYSA-N
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Description

7-(2’,2’-Diethoxyethyl)theophylline is a derivative of theophylline, a well-known xanthine compound. Theophylline is primarily used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The modification of theophylline to include a 2’,2’-diethoxyethyl group aims to enhance its pharmacological properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2’,2’-Diethoxyethyl)theophylline typically involves the alkylation of theophylline. The reaction is carried out by reacting theophylline with 2,2-diethoxyethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of 7-(2’,2’-Diethoxyethyl)theophylline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 7-(2’,2’-Diethoxyethyl)theophylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce amino derivatives .

Scientific Research Applications

7-(2’,2’-Diethoxyethyl)theophylline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2’,2’-Diethoxyethyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels. Additionally, it blocks adenosine receptors, reducing airway responsiveness to histamine, methacholine, adenosine, and allergens .

Comparison with Similar Compounds

    Theophylline: The parent compound, used primarily as a bronchodilator.

    Caffeine: Another methylxanthine with stimulant properties.

    Pentoxifylline: Used to improve blood flow in patients with circulation problems.

    Theobromine: Found in cocoa products, with mild stimulant effects.

Uniqueness: 7-(2’,2’-Diethoxyethyl)theophylline is unique due to its modified structure, which may offer enhanced pharmacological properties and stability compared to its parent compound, theophylline. This modification can potentially lead to improved therapeutic outcomes and reduced side effects .

Properties

Molecular Formula

C13H20N4O4

Molecular Weight

296.32 g/mol

IUPAC Name

7-(2,2-diethoxyethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H20N4O4/c1-5-20-9(21-6-2)7-17-8-14-11-10(17)12(18)16(4)13(19)15(11)3/h8-9H,5-7H2,1-4H3

InChI Key

HSXVBAOJYPSPGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OCC

Origin of Product

United States

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